Eclitasertib
Overview
Description
This compound is being developed for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and cutaneous lupus erythematosus . Eclitasertib is notable for its ability to inhibit RIPK1 without penetrating the central nervous system, making it suitable for peripheral inflammatory conditions .
Preparation Methods
The synthesis of eclitasertib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for this compound are designed to ensure high purity and yield, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Eclitasertib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Eclitasertib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Under clinical development for treating inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and cutaneous lupus erythematosus
Industry: Potential applications in developing new therapeutic agents targeting inflammatory pathways.
Mechanism of Action
Eclitasertib exerts its effects by inhibiting RIPK1, a key regulator of inflammation and cell death. RIPK1 is involved in the tumor necrosis factor (TNF) receptor pathway, which plays a crucial role in mediating inflammatory responses. By inhibiting RIPK1, this compound can reduce inflammation and prevent cell death, thereby alleviating symptoms of inflammatory diseases .
Comparison with Similar Compounds
Eclitasertib is compared with other RIPK1 inhibitors such as:
ABBV-668: Developed by AbbVie, this inhibitor targets RIPK1 and is being investigated for autoimmune diseases.
This compound is unique in its non-penetrant nature, making it suitable for peripheral inflammatory diseases without affecting the central nervous system .
Properties
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZICJHIIJCKQQ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2125450-76-0 | |
Record name | Eclitasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2125450760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECLITASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975AT1P9J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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